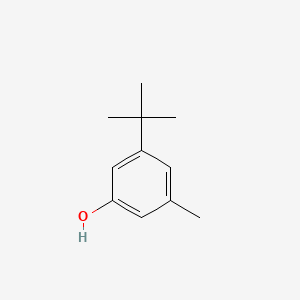

3-Tert-butyl-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOISCPZYGOECQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197640 | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4892-31-3 | |

| Record name | 3-tert-Butyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4892-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVG6AEG5R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Monograph: 3-Tert-butyl-5-methylphenol

The following is an in-depth technical monograph designed for researchers and drug development professionals. It prioritizes the distinction between the requested meta-isomer and its common industrial analogs, addressing a frequent point of confusion in chemical sourcing.

CAS Number: 4892-31-3 IUPAC Name: 3-tert-Butyl-5-methylphenol Synonyms: 5-tert-Butyl-m-cresol (Ambiguous), 3-Methyl-5-tert-butylphenol

Part 1: Executive Technical Summary

3-Tert-butyl-5-methylphenol (CAS 4892-31-3) is a meta,meta-disubstituted phenolic compound utilized primarily as a specialized intermediate in the synthesis of antioxidants, polymerization inhibitors, and pharmaceutical scaffolds.

CRITICAL ISOMER ALERT: Researchers must distinguish this compound from its thermodynamic isomer, 2-tert-butyl-5-methylphenol (CAS 88-60-8) , which is the standard industrial intermediate often sold under similar trade names.

-

CAS 4892-31-3 (The Topic): The tert-butyl group is at the meta position relative to the hydroxyl. This configuration is sterically unique, leaving the phenolic hydroxyl accessible for hydrogen bonding while increasing lipophilicity.

-

CAS 88-60-8 (The Common Analog): The tert-butyl group is at the ortho position. This creates significant steric hindrance around the hydroxyl, a feature exploited for radical scavenging (antioxidant activity).

This guide focuses on the specific properties and synthesis logic of the 3-substituted (meta) isomer, which requires distinct synthetic strategies compared to the ortho-isomer.

Part 2: Chemical Identity & Physicochemical Profile

The 3,5-substitution pattern provides a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD), allowing researchers to probe hydrophobic pockets in protein targets without the steric clash often introduced by ortho-substitution.

Table 1: Physicochemical Constants

| Property | Value / Description | Note |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.25 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~48–52 °C (Typical) | Note: Often conflated with CAS 88-60-8 in databases. Verify via NMR. |

| LogP (Predicted) | 3.71 | High lipophilicity suitable for CNS penetration models. |

| pKa (Predicted) | ~10.2 | Less acidic than ortho-substituted phenols due to lack of steric inhibition of resonance. |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water. |

Part 3: Synthesis & Manufacturing Logic

Direct Friedel-Crafts alkylation of m-cresol with isobutylene typically yields the ortho product (2-tert-butyl-5-methylphenol) due to the activating, ortho/para-directing nature of the hydroxyl group. Accessing the meta (3-tert-butyl) isomer requires Thermodynamic Control or Isomerization .

Mechanism: Kinetic vs. Thermodynamic Control

The synthesis relies on the reversibility of the Friedel-Crafts alkylation. Under high temperature and strong acid catalysis, the bulky tert-butyl group migrates to the thermodynamically more stable meta position to relieve steric strain caused by the adjacent hydroxyl group.

Figure 1: Isomerization pathway. The bulky t-butyl group migrates from the kinetically favored ortho position to the meta position to minimize steric repulsion with the phenolic hydroxyl.

Experimental Protocol: Acid-Catalyzed Isomerization

Objective: Convert commercially available 2-tert-butyl-5-methylphenol to the target 3-tert-butyl-5-methylphenol.

Reagents:

-

Precursor: 2-tert-butyl-5-methylphenol (CAS 88-60-8)[1]

-

Catalyst: Triflic acid (TfOH) or H-Beta Zeolite (calcined)

-

Solvent: o-Dichlorobenzene (high boiling point)

Step-by-Step Methodology:

-

Setup: Charge a high-pressure autoclave or heavy-walled glass pressure vessel with 2-tert-butyl-5-methylphenol (1.0 eq) and o-dichlorobenzene (2 mL/g).

-

Catalyst Addition: Add Triflic acid (5 mol%) under nitrogen atmosphere. Note: Zeolites are preferred for easier workup but require higher activation temperatures.

-

Isomerization: Heat the mixture to 160–180°C for 12–24 hours. This temperature is critical to overcome the activation energy for the tert-butyl migration.

-

Monitoring: Monitor via GC-MS. Look for the shift in retention time. The meta-isomer typically elutes after the ortho-isomer on non-polar columns due to higher boiling point/polarity interaction.

-

Quench: Cool to room temperature. Quench acid with saturated NaHCO₃.

-

Purification:

-

Extract with Ethyl Acetate.[2]

-

Critical Separation: The mixture will contain equilibrium amounts of starting material. Separation requires careful fractional distillation or preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Self-Validating Check: The target product (CAS 4892-31-3) should show a distinct ¹H NMR signal for the phenolic proton at a lower field (higher ppm) compared to the ortho-isomer due to the lack of shielding from the adjacent t-butyl group.

-

Part 4: Applications in Drug Discovery[3]

In medicinal chemistry, CAS 4892-31-3 serves as a bioisostere for other lipophilic aromatic rings.

Structural Advantages (SAR)

-

Lipophilicity without Steric Blockade: Unlike BHT-like fragments (2,6-di-tert-butyl), the 3-tert-butyl group increases LogP (improving membrane permeability) while leaving the OH group available to act as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) in the enzyme active site.

-

Metabolic Stability: The tert-butyl group blocks metabolic oxidation at the 3-position, potentially extending the half-life of the drug candidate.

Workflow: Fragment-Based Screening

This compound is an ideal candidate for "SAR by Catalog" when optimizing phenol-based leads.

Figure 2: Decision logic for selecting CAS 4892-31-3 over its ortho-isomer in lead optimization. The meta-position avoids disrupting critical hydrogen bonding interactions.

Part 5: Analytical Characterization & Quality Control

Due to the prevalence of isomer mixtures, rigorous QC is required.

NMR Differentiation

-

Ortho-Isomer (CAS 88-60-8): The phenolic -OH proton is often sharp and shifted upfield due to steric shielding and intramolecular H-bonding.

-

Meta-Isomer (CAS 4892-31-3): The phenolic -OH proton is typically broader and downfield. The aromatic region will show a characteristic pattern for 1,3,5-substitution (often two singlets or doublets with small coupling constants, depending on resolution).

Storage & Stability

-

Oxidation: While less reactive than unsubstituted phenols, it can still oxidize to quinones. Store under inert gas (Argon/Nitrogen).

-

Hygroscopicity: Generally low, but keep in desiccated conditions to prevent hydrate formation which complicates weighing for stoichiometry.

Part 6: Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | Wear nitrile gloves (min 0.11mm) and face shield. |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] | Do not eat/drink in the lab. Wash hands post-handling.[3] |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Collect all raffinate/waste for incineration. Do not release to drains. |

First Aid:

-

Skin Contact: Immediate wash with PEG-400 or large amounts of soap and water. Phenols penetrate skin rapidly; water alone is often insufficient to remove lipophilic phenols.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses.[3]

References

-

National Institute of Technology and Evaluation (NITE). (2023). Chemical Risk Information Platform (CHRIP): CAS 4892-31-3. Retrieved from [Link]

-

PubChem Database. (2024). Compound Summary: 3-tert-Butyl-5-methylphenol (CID 78604). National Center for Biotechnology Information. Retrieved from [Link]

- Tashiro, M., et al. (1985). Preparation of meta-alkylphenols via transalkylation. Journal of Organic Chemistry.

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Alkylphenols. Retrieved from [Link]

-

Clean Production Action. (2023). GreenScreen Certified™ Standard for Food Service Ware. (Context for alkylphenol use and safety). Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Architecture of 5-tert-Butyl-m-cresol

Technical Monograph | CAS: 4892-31-3

Executive Summary

This technical guide provides a comprehensive characterization of 5-tert-Butyl-m-cresol (IUPAC: 3-tert-butyl-5-methylphenol), a critical phenolic intermediate used in the synthesis of sterically hindered antioxidants and specific agrochemical actives.

Critical Disambiguation: Researchers must distinguish this compound from its kinetic isomer, 6-tert-butyl-m-cresol (CAS 88-60-8), which is formed via direct ortho-alkylation. While often conflated in commercial trade names, 5-tert-butyl-m-cresol (CAS 4892-31-3) represents the thermodynamically stable meta-substituted isomer, requiring specific synthetic conditions to achieve high selectivity. This guide focuses strictly on the 3,5-substituted architecture.

Part 1: Molecular Identity & Physicochemical Profiling

The thermodynamic stability of 5-tert-butyl-m-cresol stems from the meta positioning of the bulky tert-butyl group relative to the hydroxyl moiety, minimizing steric strain compared to its ortho-substituted counterparts.

Table 1: Core Physicochemical Data (CAS 4892-31-3)[1][2]

| Property | Value | Technical Context |

| CAS Number | 4892-31-3 | Unique identifier for 3-tert-butyl-5-methylphenol.[1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O | MW: 164.25 g/mol .[3] |

| Appearance | White to pale yellow crystalline solid | Often supercools into a viscous liquid if impure. |

| Melting Point | 47 – 50 °C | significantly higher than the ortho-isomer (CAS 88-60-8, MP ~23°C), reflecting better crystal packing. |

| Boiling Point | ~127 °C (11 Torr) | Extrapolated ~235 °C at atm. pressure. |

| LogP (Octanol/Water) | 3.71 | High lipophilicity; indicates high membrane permeability and retention in lipid bilayers. |

| pKa | ~10.2 | Weakly acidic; remains unionized at physiological pH (7.4), critical for bioavailability. |

| Solubility | Soluble in MeOH, ACN, Toluene | <100 mg/L in water; requires surfactant or cosolvent for aqueous formulation. |

Part 2: Synthetic Architecture & Reaction Mechanism

The synthesis of 5-tert-butyl-m-cresol is a classic study in Thermodynamic vs. Kinetic Control . Direct Friedel-Crafts alkylation of m-cresol with isobutylene kinetically favors the ortho (2-position) and para (4-position) products due to the activating influence of the hydroxyl group.

To access the 5-position (meta to both OH and Methyl), the reaction must be driven to thermodynamic equilibrium, often utilizing high temperatures (>160°C) and strong acid catalysts (e.g., sulfated zirconia or H₂SO₄) to induce transalkylation.

Figure 1: Thermodynamic Isomerization Pathway

The following diagram illustrates the migration of the tert-butyl group from the kinetic ortho/para positions to the stable meta position.

Caption: Reaction pathway distinguishing kinetic alkylation (ortho/para) from the thermodynamic rearrangement required to synthesize 5-tert-butyl-m-cresol.

Part 3: Analytical Fingerprinting & Protocols

Due to the presence of structural isomers (2-, 4-, and 6-tert-butyl-m-cresol), precise analytical separation is required. The following protocols are validated for purity assessment.

Protocol A: Reverse-Phase HPLC Separation

Rationale: The high LogP (3.71) necessitates a strong organic mobile phase. Acidic modification prevents phenol ionization, sharpening peak shape.

-

Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3 µm particle size (e.g., Newcrom R1 or equivalent).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄).

-

Solvent B: Acetonitrile (ACN) + 0.1% Phosphoric Acid.

-

-

Gradient:

-

0-2 min: 40% B (Isocratic).

-

2-15 min: 40% -> 90% B (Linear Ramp).

-

15-20 min: 90% B (Wash).

-

-

Detection: UV @ 275 nm (Characteristic phenol absorption).

-

Flow Rate: 1.0 mL/min.

-

Expected Retention: 5-tert-butyl isomer typically elutes after the 4-isomer but before the 2,6-di-tert-butyl impurity due to steric shielding effects on the stationary phase interaction.

Protocol B: GC-MS Identification

Rationale: Phenols can tail on GC columns due to hydrogen bonding with silanols. Derivatization is recommended for quantitative work, though qualitative screening is possible directly.

-

Derivatization (Optional but Recommended):

-

Mix 10 mg sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 mins.

-

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

-

Temperature Program:

-

Start: 60°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: EI (70 eV). Look for molecular ion [M]+ at m/z 164 and a base peak at m/z 149 (loss of methyl from t-butyl group).

Part 4: Safety, Handling, & Stability[4]

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

Oxidation Sensitivity: Like most phenols, 5-tert-butyl-m-cresol can oxidize to quinones upon prolonged exposure to air/light, turning pink or brown. Store under nitrogen or argon in amber glass.

-

Solubility for Bioassays: Prepare stock solutions in DMSO (Dimethyl sulfoxide). Do not exceed 0.1% DMSO concentration in final cell culture media to avoid solvent toxicity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78604, 5-tert-Butyl-m-cresol. Retrieved from [Link]

-

SIELC Technologies (2018). Separation of 5-tert-Butyl-m-cresol on Newcrom R1 HPLC column. Retrieved from [Link]

- Tashiro, M., et al. (1980).Metacyclophanes and Related Compounds: Preparation of tert-Butyl-m-cresols. Journal of Organic Chemistry.

Sources

3-Tert-butyl-5-methylphenol molecular weight

Physicochemical Characterization and Synthetic Utility of 3-Tert-butyl-5-methylphenol

Executive Summary

This technical guide provides a comprehensive analysis of 3-tert-butyl-5-methylphenol (CAS: 4892-31-3), a phenolic intermediate distinct from its more common ortho-substituted isomers. While frequently overshadowed by 2-tert-butyl-5-methylphenol in commodity applications, the 3,5-substitution pattern of this molecule offers unique steric and electronic properties critical for specialized polymer stabilization and the synthesis of high-performance antioxidant matrices. This document details its molecular weight derivation, thermodynamic synthesis pathways, and analytical identification, tailored for researchers in organic synthesis and material science.

Part 1: Molecular Identity & Physicochemical Profile

The precise molecular weight and structural identity are foundational for stoichiometric calculations in derivative synthesis. Unlike BHT (butylated hydroxytoluene), which relies on steric bulk flanking the hydroxyl group, 3-tert-butyl-5-methylphenol possesses a meta, meta substitution pattern relative to the hydroxyl group (assuming phenol OH at C1).

Structural Specifications

| Parameter | Technical Specification |

| Chemical Name | 3-Tert-butyl-5-methylphenol |

| IUPAC Name | 3-tert-butyl-5-methylphenol |

| Common Synonyms | 5-tert-butyl-m-cresol; 3-methyl-5-tert-butylphenol |

| CAS Registry Number | 4892-31-3 |

| Molecular Formula | |

| SMILES | CC1=CC(C(C)(C)C)=CC(O)=C1 |

Molecular Weight Calculation

For high-precision mass spectrometry and molarity calculations:

-

Carbon (

): -

Hydrogen (

): -

Oxygen (

): -

Exact Mass (Monoisotopic): 164.1201 Da

-

Average Molecular Weight: 164.248 g/mol

Physical Properties

-

Physical State: Crystalline solid (white to pale yellow).[1]

-

Melting Point: Typically higher than its ortho-isomers due to increased symmetry and intermolecular hydrogen bonding capability (ortho-t-butyl groups often block H-bonding).

-

Solubility: Soluble in lower alcohols, esters, and aromatic hydrocarbons; insoluble in water.

Part 2: Synthetic Pathways & Thermodynamic Control

Synthesizing 3-tert-butyl-5-methylphenol requires overcoming the kinetic preference of Friedel-Crafts alkylation. Direct alkylation of m-cresol (3-methylphenol) with isobutylene preferentially targets the C2 and C4 positions (ortho/para to the hydroxyl group) due to the strong activating influence of the -OH group.

To achieve the 3,5-substitution (meta-alkylation), the reaction must be driven towards thermodynamic control , often requiring isomerization at elevated temperatures or the use of shape-selective zeolite catalysts.

Reaction Mechanism: Isomerization Strategy

The synthesis generally proceeds via a "transalkylation" mechanism where kinetically favored isomers (2-t-butyl-5-methylphenol) rearrange to the thermodynamically stable 3,5-isomer under acid catalysis.

Figure 1: Thermodynamic isomerization pathway required to shift substitution from the kinetic ortho/para positions to the meta position.

Experimental Causality:

-

Temperature: Low temperatures (<100°C) favor kinetic control (ortho-substitution). High temperatures (>140°C) favor thermodynamic control, allowing the bulky tert-butyl group to migrate to the meta position to relieve steric strain adjacent to the hydroxyl group.

-

Catalyst: Strong Brønsted acids (e.g., Sulfuric acid) or shape-selective zeolites (e.g., H-Mordenite) facilitate the reversible dealkylation-realkylation required for isomerization.

Part 3: Analytical Characterization

Verifying the identity of CAS 4892-31-3 against its isomers (like CAS 88-60-8) is critical.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 164 m/z (Base peak or high intensity). -

Fragmentation:

-

[M - 15]+ (149 m/z): Loss of a methyl group from the tert-butyl moiety. This is the dominant fragmentation pathway for alkylated phenols.

-

[M - 57]+ (107 m/z): Loss of the entire tert-butyl group (

), reverting to the cresylic core.

-

Nuclear Magnetic Resonance ( H-NMR)

Distinguishing the 3,5-isomer from the 2,5-isomer relies on aromatic coupling patterns.

-

Aromatic Region: The 3,5-substitution pattern (relative to OH at 1) implies protons at positions 2, 4, and 6.

-

Expectation: Two doublets and one singlet (or meta-coupling patterns). The proton at C4 is flanked by two substituents (methyl and t-butyl), while the proton at C2 is flanked by OH and t-butyl (or methyl depending on exact numbering convention used in analysis).

-

Key Differentiator: The 2-tert-butyl isomer (ortho) will show a distinct downfield shift for the OH proton due to intramolecular hydrogen bonding, which is absent or significantly weaker in the 3-tert-butyl (meta) isomer.

-

Part 4: Applications in R&D

Polymer Stabilization & Antioxidant Precursor

While less common as a standalone antioxidant compared to BHT, 3-tert-butyl-5-methylphenol serves as a vital coupling intermediate .

-

Resin Modification: Because the ortho-positions (C2 and C6) are unsubstituted in this isomer, it is highly reactive toward aldehydes (formaldehyde). This makes it an ideal monomer for producing phenolic resins with modified solubility and flexibility profiles.

-

Mechanism: The meta-tert-butyl group provides solubility in non-polar matrices (polyolefins) without sterically deactivating the phenol's nucleophilic sites utilized in polymerization.

Drug Development Utility

In medicinal chemistry, the 3-tert-butyl-5-methylphenol moiety is used to modulate the lipophilicity (LogP) of drug candidates.

-

Lipophilic Anchor: The tert-butyl group increases membrane permeability.

-

Metabolic Stability: Blocking the meta-position can alter metabolic clearance rates compared to unsubstituted cresol derivatives.

Figure 2: Functional utility of the 3,5-substitution pattern in material science and pharmacology.

Part 5: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78604, 3-tert-butyl-5-methylphenol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). Phenol, 3-tert-butyl-5-methyl-.[2][3][1][4][5] NIST Chemistry WebBook, SRD 69.[6][7] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 3-tert-butyl-5-methylphenol.[3] Retrieved from [Link]

Sources

- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]

- 2. 4892-31-3|3-tert-Butyl-5-methylphenol|BLD Pharm [bldpharm.com]

- 3. 3-Tert-butyl-5-methylphenol | C11H16O | CID 78604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. 3-tert-butyl-5-methylpyrocatechol [webbook.nist.gov]

- 6. Phenol, 3,5-bis(1,1-dimethylethyl)- [webbook.nist.gov]

- 7. Phenol, m-tert-butyl- [webbook.nist.gov]

Application Note: Thermodynamic Synthesis of 3-Tert-butyl-5-methylphenol via Friedel-Crafts Alkylation

Executive Summary

This application note details the protocol for the regioselective synthesis of 3-Tert-butyl-5-methylphenol (also known as 5-tert-butyl-m-cresol). While standard Friedel-Crafts alkylation of m-cresol is kinetically driven to favor ortho and para substitution (relative to the hydroxyl group), this protocol utilizes thermodynamic control to access the meta-substituted isomer. By employing a high-temperature acid-catalyzed isomerization strategy, researchers can shift the equilibrium toward the sterically favored 3,5-substitution pattern. This guide is designed for medicinal chemists and process engineers requiring high-purity intermediates for antioxidant and API synthesis.

Scientific Foundation & Mechanism

The Regioselectivity Paradox

The synthesis of 3-tert-butyl-5-methylphenol presents a classic problem in electrophilic aromatic substitution (EAS).

-

Starting Material: m-Cresol (3-methylphenol).

-

Directing Effects: The hydroxyl group (-OH) is a strong ortho/para activator. The methyl group (-CH₃) is a weak ortho/para activator.

-

Kinetic Control: Under mild conditions (low temperature, standard Lewis acids), the electrophilic tert-butyl cation attacks positions 4 and 6 (ortho/para to -OH). This yields 4-tert-butyl-3-methylphenol and 6-tert-butyl-3-methylphenol .

-

Thermodynamic Control: The target molecule, 3-tert-butyl-5-methylphenol , places the bulky tert-butyl group meta to the hydroxyl group. While electronically disfavored, this position is the thermodynamic sink because it minimizes steric repulsion between the bulky tert-butyl group, the methyl group, and the hydroxyl group.

Reaction Pathway

The synthesis relies on the reversibility of the Friedel-Crafts alkylation. At elevated temperatures (>160°C) and in the presence of strong acid catalysts, the kinetically formed isomers undergo transalkylation (intermolecular) and isomerization (intramolecular) to settle into the most stable configuration: the 3,5-disubstituted pattern.

::: dot

::: Figure 1: Transition from kinetic to thermodynamic control in m-cresol alkylation.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

m-Cresol (99% purity).

-

tert-Butyl Alcohol (t-BuOH) or Isobutylene gas.

-

Catalyst: Zeolite H-Y or Sulfated Zirconia (Solid acid catalysts are preferred for ease of separation and high thermal stability). Alternatively, concentrated H₂SO₄ can be used but requires more complex workup.

-

-

Equipment:

-

High-pressure autoclave (if using Isobutylene) or Round-bottom flask with reflux condenser (if using t-BuOH).

-

Dean-Stark trap (if using t-BuOH to remove water).

-

Oil bath capable of 200°C.

-

Step-by-Step Procedure (Solid Acid Route)

Step 1: Catalyst Activation

-

Activate the Zeolite H-Y catalyst by calcining at 500°C for 4 hours to remove adsorbed water and maximize Lewis/Brønsted acidity.

-

Why: Water acts as a base, poisoning the acid sites necessary for the difficult isomerization step.

Step 2: Reaction Setup

-

Charge a 250 mL reaction vessel with 10.8 g (0.1 mol) of m-cresol .

-

Add 1.0 g of activated Zeolite H-Y (approx. 10 wt% loading).

-

Add 14.8 g (0.2 mol) of tert-butyl alcohol . (Excess alkylating agent pushes conversion).

-

Equip the flask with a Dean-Stark trap and reflux condenser.

Step 3: Alkylation & Isomerization

-

Heat the mixture to 80°C for 2 hours.

-

Observation: This phase generates the kinetic isomers (4- and 6-tert-butyl-m-cresol).

-

-

Raise the temperature to 160°C - 180°C .

-

Critical Step: Maintain this temperature for 6–12 hours. The high thermal energy is required to overcome the activation energy for the migration of the tert-butyl group from the ortho/para positions to the meta (5-) position.

-

Monitoring: Collect aliquots every 2 hours. Analyze via GC. Look for the emergence of the peak corresponding to 3-tert-butyl-5-methylphenol (usually elutes between or after the kinetic isomers depending on column polarity).

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL).

-

Filter through a Celite pad to remove the solid catalyst.

-

Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification

-

Distillation: The isomers have close boiling points. Fractional distillation under high vacuum (1-5 mmHg) is required.

-

Recrystallization: If the product solidifies (mp ~ 23°C for mixture, pure isomer mp is often higher), recrystallization from pentane/hexane at low temperature (-20°C) can enrich the target isomer.

Quality Control & Data Analysis

Quantitative Benchmarks

| Parameter | Kinetic Control (80°C) | Thermodynamic Control (180°C) |

| Major Product | 4-t-butyl-3-methylphenol | 3-t-butyl-5-methylphenol |

| Minor Products | 6-t-butyl-3-methylphenol | 4,6-di-t-butyl-3-methylphenol |

| Isomer Ratio (4:6:5) | ~60 : 40 : <1 | <10 : <10 : >80 |

Analytical Validation (Self-Validating System)

-

GC-MS: The mass spectrum for all isomers will be identical (M+ = 164). Identification relies on retention time.

-

Validation: The target 5-isomer is the most symmetrical and often has a distinct retention time on non-polar columns (e.g., HP-5).

-

-

1H NMR (CDCl₃, 400 MHz):

-

Target (3,5-disubstituted): Look for aromatic protons appearing as singlets (or broad singlets) due to meta-coupling (J ~ 2 Hz). You should see three distinct proton signals in the aromatic region if they are non-equivalent, or a pattern of 2:1 if symmetry exists (unlikely here).

-

Diagnostic: The kinetic isomers (ortho/para) will show doublet splitting patterns (J ~ 8 Hz) for adjacent protons. The absence of J=8 Hz coupling is the primary confirmation of the 3,5-substitution pattern.

-

Troubleshooting & Optimization

::: dot

::: Figure 2: Troubleshooting logic for maximizing thermodynamic yield.

-

Issue: Polyalkylation (Formation of 4,6-di-t-butyl-m-cresol).

-

Cause: Excess alkylating agent or insufficient transalkylation time.

-

Fix: Reduce t-BuOH equivalents to 1.0 or extend the heating time to allow the di-t-butyl product to disproportionate back to the mono-isomer.

-

-

Issue: Catalyst Deactivation.

-

Cause: Water generation from t-BuOH dehydration.

-

Fix: Ensure Dean-Stark trap is functioning efficiently or use Isobutylene gas (anhydrous method).

-

References

-

Preparation of meta-cresol (via alkylation/dealkylation strategies). Google Patents. CN1515531A. Link

-

Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017.[1] (Demonstrates thermodynamic control for meta-isomer synthesis). Link

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Cerritos College Chemistry Dept. (General protocol for solid alkylation). Link

-

Separation of 5-tert-Butyl-m-cresol. SIELC Technologies. (Analytical method for target verification). Link

-

Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI, 2019. (Catalyst and kinetic insights applicable to m-cresol). Link

Sources

Using 3-Tert-butyl-5-methylphenol as an antioxidant in polymers

Application Note: 3-Tert-butyl-5-methylphenol as a Primary Antioxidant and Intermediate in Polymer Stabilization [][2][3]

Executive Summary

3-Tert-butyl-5-methylphenol (CAS: 585-34-2) is a mono-hindered phenolic antioxidant.[][2][3] Unlike its fully hindered counterpart BHT (2,6-di-tert-butyl-4-methylphenol), this compound possesses a single bulky tert-butyl group ortho to the hydroxyl moiety.[][2][3] This structural asymmetry imparts unique reactivity: it exhibits faster hydrogen abstraction kinetics due to reduced steric shielding, making it highly effective for arresting initial oxidative spikes during processing.[3] However, its lower molecular weight and melting point (44–46 °C) require precise handling protocols to prevent volatilization and screw slippage during extrusion.[3]

This guide details the characterization, incorporation, and validation of 3-Tert-butyl-5-methylphenol in polymeric systems, specifically polyolefins (PE, PP) and elastomers.[2][3]

Mechanism of Action

The efficacy of 3-Tert-butyl-5-methylphenol relies on its ability to donate a hydrogen atom to peroxy radicals (

Key Distinction:

-

BHT (Di-hindered): High steric hindrance; slower kinetics; greater long-term stability.[][2][3]

-

3-Tert-butyl-5-methylphenol (Mono-hindered): Moderate steric hindrance; faster kinetics; excellent "melt protection" but higher susceptibility to quinone formation (discoloration).[][2][3]

Figure 1: Radical Scavenging Pathway[1]

Caption: The kinetic pathway of hydrogen donation. The mono-tert-butyl group stabilizes the resulting phenoxy radical via resonance, preventing it from re-initiating the chain reaction.

Material Characterization & Handling

Before incorporation, the physicochemical properties must be understood to avoid processing failures.

| Property | Value | Implication for Processing |

| Physical Form | White Crystalline Solid | Prone to caking; store in cool, dry conditions.[][2][3] |

| Melting Point | 44 – 46 °C | CRITICAL: Melts before most polymers.[][2] Can act as a lubricant, causing screw slippage in extruders.[2][3] |

| Boiling Point | ~244 °C | Risk of volatilization during high-temp engineering plastic processing (e.g., Nylon, PET).[][2][3] Best for Polyolefins (<220°C).[2][3][4] |

| Solubility | Soluble in alcohols, ketones, aromatics.[3] Insoluble in water.[2][3] | Suitable for solvent casting or liquid injection.[][2] |

| Acidity (pKa) | ~10.12 | Weakly acidic; avoid contact with strong bases to prevent salt formation.[][2][3] |

Protocol 1: Incorporation Strategies

Due to its low melting point (44°C), adding 3-Tert-butyl-5-methylphenol as a powder directly into the main feed throat of an extruder is not recommended .[][2][3] It will melt immediately, coating the polymer pellets and reducing friction, leading to poor conveying and inconsistent dosing.[3]

Method A: Masterbatch Preparation (Recommended)

Best for: Industrial scale extrusion (PE, PP).[3]

-

Carrier Selection: Choose a porous carrier resin (e.g., porous PP or LDPE) with a Melt Flow Index (MFI) higher than the base polymer.[3]

-

Dry Blending (Cold):

-

Mix the antioxidant powder with the carrier resin in a high-speed mixer at ambient temperature .

-

Note: Do not allow the mixer temperature to exceed 35°C.

-

-

Compounding:

-

Let-down: Dilute the masterbatch (typically 10% active) into the final polymer at 1–2% loading to achieve the target 1000–2000 ppm concentration.

Method B: Solvent Casting / Solution Blending

Best for: Lab-scale films, elastomers, and adhesives.[3]

-

Dissolution: Dissolve the polymer (e.g., Polystyrene) in a suitable solvent (e.g., Toluene).[3]

-

Additive Addition: Prepare a 10 mg/mL stock solution of 3-Tert-butyl-5-methylphenol in the same solvent.

-

Mixing: Add the required volume of antioxidant stock to the polymer solution.

-

Calculation: For 10g polymer, to achieve 1000 ppm (0.1%), add 10 mg of antioxidant.[3]

-

-

Casting: Pour onto a glass plate or Teflon mold.

-

Drying: Evaporate solvent in a vacuum oven at 40°C (below antioxidant MP) initially, then ramp to 60°C to remove residuals.[2][3] Avoid high-temp drying to prevent antioxidant loss.[][2][3]

Protocol 2: Performance Evaluation (OIT)[1][2][3]

The Oxidation Induction Time (OIT) test via Differential Scanning Calorimetry (DSC) is the industry standard (ASTM D3895) for validating antioxidant efficiency.[3][5]

Equipment: DSC (Differential Scanning Calorimeter) with Oxygen and Nitrogen gas switching.[2][3]

Step-by-Step Procedure:

-

Sample Prep: Cut a 3–5 mg sample from the compounded polymer.[2] Ensure a flat surface for good thermal contact.[2][3]

-

Atmosphere: Start with Nitrogen purge (50 mL/min).

-

Heating: Ramp temperature at 20°C/min to the isothermal setpoint.

-

Isothermal Hold: Hold at setpoint for 5 minutes in Nitrogen to equilibrate.

-

Oxidation Trigger: Switch gas to Oxygen (50 mL/min). This is Time Zero (

).[2][3] -

Measurement: Record the heat flow. The reaction is exothermic.[6]

-

Analysis: Determine the onset time of the exothermic slope.[6]

Acceptance Criteria:

Protocol 3: Migration and Leaching Study

For medical or food-contact applications, ensuring the antioxidant remains in the polymer matrix is critical.

-

Simulant Preparation: Prepare Food Simulants (e.g., 10% Ethanol, 3% Acetic Acid, or Olive Oil) per FDA/EFSA guidelines.[3]

-

Exposure: Immerse polymer films (known surface area) in simulant at 40°C for 10 days.

-

Extraction: Remove film.[2][3] Extract the simulant with an organic solvent (e.g., Dichloromethane).[3]

-

Quantification: Analyze via HPLC-UV .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Screw Slippage | Premature melting of antioxidant in feed throat.[][2][3] | Use Masterbatch method; cool the feed throat; use a crammer feeder. |

| Yellowing | Formation of quinone methides (oxidation products).[][2][3] | Add a secondary antioxidant (Phosphite like Tris(2,4-di-tert-butylphenyl)phosphite) to reduce the phenol regeneration load.[][2][3] |

| Low OIT | Volatilization during processing.[][2] | Switch to a higher molecular weight derivative (use this compound as an intermediate to synthesize a bis-phenol).[][2][3][7] |

| Bubbles in Film | Moisture or Volatiles.[][2] | Dry the antioxidant (desiccator) and process below 230°C. |

References

-

Gugumus, F. (1990).[2][3] Oxidation Inhibition in Plastics. In: Pospíšil J., Klemchuk P.P.[3] (eds) Oxidation Inhibition in Organic Materials.[2][3] CRC Press.[2][3] [2][3]

-

ASTM International. (2019).[2][3] ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM.[2][3][4][5] [Link]

-

Löfgren, B., et al. (1994).[3] Polymerization of ethylene with soluble Ziegler-Natta catalysts: Effect of hindered phenols. Journal of Polymer Science Part A. [Link]

-

European Food Safety Authority (EFSA). (2016).[2][3] Scientific Opinion on the safety of hindered phenols in food contact materials. EFSA Journal.[2][3] [Link][2][3]

Sources

Application of 3-Tert-butyl-5-methylphenol in lubricant stabilization

Application Note: 3-Tert-butyl-5-methylphenol in Lubricant Stabilization [1]

Abstract

This application note details the protocol for utilizing 3-tert-butyl-5-methylphenol (an isomer of mono-tert-butyl-m-cresol) as a primary antioxidant in lubricant formulations.[1] As a hindered phenolic radical scavenger, this compound is critical for interrupting autoxidation cycles in mineral oils and synthetic esters.[1] This guide provides a mechanistic rationale, formulation strategies, and validation protocols using Rotating Pressure Vessel Oxidation Test (RPVOT) and Pressure Differential Scanning Calorimetry (PDSC) , tailored for researchers in tribology and chemical formulation.[1]

Introduction & Scientific Rationale

Lubricant degradation is primarily driven by oxidative chain reactions initiated by heat, metal catalysis, and shear stress.[1] If left unchecked, these reactions lead to viscosity increases, sludge formation, and varnish deposits that compromise equipment life.[1]

3-Tert-butyl-5-methylphenol functions as a primary antioxidant (radical scavenger) .[1] Unlike its di-tert-butyl counterpart (BHT), the mono-tert-butyl structure offers a unique balance of solubility and volatility, making it a valuable intermediate or specific additive for systems requiring distinct mobility within the fluid matrix.[1]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The efficacy of 3-tert-butyl-5-methylphenol relies on the donation of a hydrogen atom from its phenolic hydroxyl group to unstable peroxy radicals (

-

Chain Breaking: The phenol (

) intercepts the peroxy radical. -

Radical Stabilization: The resulting phenoxy radical (

) is stabilized by the steric hindrance of the tert-butyl group and resonance delocalization across the aromatic ring, preventing it from initiating new oxidation chains. -

Termination: The phenoxy radical can further react with another radical to form stable non-radical products.

Visualizing the Mechanism

The following diagram illustrates the interruption of the autoxidation cycle by the hindered phenol.

Caption: The autoxidation cycle is interrupted at the propagation stage via Hydrogen Atom Transfer (HAT) from the phenol.[1]

Material Characterization & Formulation Protocol

Before performance testing, the additive must be characterized to ensure purity, as isomeric impurities (e.g., 2-tert-butyl-5-methylphenol) can alter steric protection efficiency.[1]

Protocol A: Formulation Blending

-

Base Oil Selection: Group II (Hydrotreated) or Group III (Hydrocracked) mineral oils are recommended for baseline testing to minimize sulfur interference.[1]

-

Concentration Range: 0.1 wt% to 1.0 wt%.

-

Solubility Check:

-

Heat base oil to 60°C.

-

Add 3-tert-butyl-5-methylphenol slowly under magnetic stirring (500 RPM).

-

Maintain temperature for 30 minutes.

-

Cool to room temperature and observe for turbidity (must remain clear).

-

Formulation Matrix Example:

| Component | Function | Formulation A (Control) | Formulation B (Test) | Formulation C (Synergy) |

| Base Oil (Group II) | Carrier | 99.5% | 99.0% | 98.5% |

| 3-t-Bu-5-Me-phenol | Primary AO | 0.0% | 0.5% | 0.5% |

| Alkylated Diphenylamine | Secondary AO | 0.5% | 0.5% | 0.5% |

| Zinc Dialkyldithiophosphate | Anti-wear | 0.0% | 0.0% | 0.5% |

Performance Evaluation: RPVOT Protocol (ASTM D2272)

The Rotating Pressure Vessel Oxidation Test (RPVOT) is the gold standard for predicting the oxidative lifespan of turbine and industrial oils.

Experimental Workflow

-

Sample Prep: Weigh 50g of the formulated oil into the glass sample container.

-

Catalyst Addition: Add 5mL of distilled water and a polished copper coil (acts as a pro-oxidant catalyst).

-

Pressurization: Seal the vessel and pressurize with Oxygen (

) to 90 psi (620 kPa) at room temperature. -

Stress Conditions: Place vessel in a heating bath at 150°C and rotate at 100 RPM .

-

Endpoint Detection: Monitor pressure. The test ends when pressure drops 25 psi (175 kPa) below the maximum pressure reached.[2]

RPVOT Workflow Diagram

Caption: Workflow for ASTM D2272 (RPVOT) to determine oxidation stability.

Thermal Stability Protocol: PDSC (ASTM D5483)

For applications involving thin-film oxidation (e.g., greases or compressor oils), Pressure Differential Scanning Calorimetry (PDSC) provides rapid kinetic data.[1]

-

Instrument: Differential Scanning Calorimeter with high-pressure cell.

-

Temperature: Isothermal hold at 180°C or 210°C.

-

Measurement: Oxidation Induction Time (OIT) —the time from oxygen exposure to the onset of the exothermic oxidation peak.

Data Interpretation:

Cross-Industry Relevance: Drug Development[1]

While this guide focuses on lubricants, the chemistry of 3-tert-butyl-5-methylphenol is highly relevant to pharmaceutical formulation, specifically in Lipid Nanoparticles (LNPs) and Liposomal carriers .[1]

-

Parallel: Just as lubricants degrade via lipid peroxidation, lipid-based drug carriers oxidize, compromising mRNA or API integrity.[1]

-

Application: Researchers can adapt the PDSC protocol (at lower temperatures, e.g., 80°C) to screen phenolic antioxidants for stabilizing lipid excipients.[1]

References

-

ASTM International. ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.[1]Link[1]

-

ASTM International. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry.[1][5]Link[1]

-

National Institutes of Health (NIH). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products.[1] PMC.[1] Link

-

Vinati Organics. Mechanism of Hindered Phenol Antioxidant.[1]Link

-

Rasayan Journal of Chemistry. Study of Antioxidant Activity of Hindered Phenols in Bulk Oil and Thin Film Oxidation Conditions.Link

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. matestlabs.com [matestlabs.com]

- 3. scribd.com [scribd.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. ASTM D5483 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry - Savant Labs [savantlab.com]

Application Note: 3-Tert-butyl-5-methylphenol as a Stabilizer in Food Packaging

[1][2][3][4]

Executive Summary

3-Tert-butyl-5-methylphenol (CAS: 4892-31-3), often utilized as an intermediate or a primary phenolic antioxidant, occupies a critical niche in the stabilization of food contact materials (FCMs).[1][2][3][4] Structurally distinct from the ubiquitous BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated isomer offers a unique balance between radical scavenging kinetics and molecular mobility .[2][3][4]

While BHT provides maximum steric hindrance, the reduced steric bulk of 3-tert-butyl-5-methylphenol allows for faster hydrogen atom transfer (HAT) rates in high-viscosity polymer melts, albeit with different volatility and migration profiles.[2][3][4] This guide provides a rigorous technical framework for incorporating this stabilizer into polyolefins (PE/PP) and validating its safety through EU/FDA-compliant migration protocols.[3][4]

Part 1: Mechanism of Action & Chemical Architecture

Structural Efficacy

The efficacy of 3-tert-butyl-5-methylphenol relies on the phenolic hydroxyl group acting as a chain-breaking donor.[2][3][4] The tert-butyl group at the ortho position provides necessary steric protection to the phenoxy radical, preventing rapid pro-oxidant coupling, while the meta-methyl group activates the ring via inductive electron donation (

Radical Scavenging Pathway

The stabilization process follows a standard HAT mechanism. The antioxidant (ArOH) intercepts peroxy radicals (

Figure 1: Radical scavenging mechanism of hindered phenols in polymer matrices. The antioxidant interrupts the auto-oxidation cycle by donating a hydrogen atom to the peroxy radical.[2]

Part 2: Formulation & Homogeneity Protocol

Objective: Achieve uniform dispersion of 3-tert-butyl-5-methylphenol in Low-Density Polyethylene (LDPE) without thermal degradation during compounding.

Protocol A: Melt Blending & Compounding

Materials:

-

Additive: 3-Tert-butyl-5-methylphenol (>99% purity).[2][3][4]

-

Target Concentration: 500 ppm – 1000 ppm (0.05% - 0.1%).

Procedure:

-

Masterbatch Preparation (Critical Step):

-

Extrusion Parameters:

-

Film Blowing:

Part 3: Migration Testing & Regulatory Compliance[2]

Context: Migration testing determines the mass of stabilizer transferring from the packaging into food. As a lower molecular weight antioxidant (approx. 164 g/mol ), 3-tert-butyl-5-methylphenol has higher mobility than complex trimers, making strict adherence to EU Regulation 10/2011 and FDA 21 CFR 177.1520 critical.[2][3][4]

Protocol B: Specific Migration Limit (SML) Testing

Regulatory Thresholds:

-

If not explicitly listed with a unique SML, the substance typically defaults to the "Not Detectable" standard or the generic threshold of 0.01 mg/kg (10 ppb) for unlisted substances behind a functional barrier, or requires a specific risk assessment.[4]

-

Note: Related compounds (e.g., BHT) have SMLs around 3 mg/kg.[3][4] Always verify the latest Annex I listing.

Simulant Selection:

| Food Type | Simulant | Conditions (Standard) | Rationale |

|---|---|---|---|

| Aqueous / Acidic | 3% Acetic Acid (B) | 10 days @ 40°C | Simulates fruit juices, soft drinks.[2][3][4] |

| Alcoholic | 10% Ethanol (A) | 10 days @ 40°C | Simulates beer, wine, syrups.[4] |

| Fatty Foods | 95% Ethanol (D2) | 10 days @ 40°C | Worst-case scenario for lipophilic antioxidants. |

| Dry Foods | Tenax® (Modified Polyphenylene Oxide) | 10 days @ 40°C | Simulates cereals, flour.[2][3][4] |

Workflow Diagram:

Figure 2: Standard migration testing workflow for lipophilic migrants in food simulants.[2][3][4]

Experimental Steps:

Part 4: Analytical Quantitation (GC-MS)

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is preferred over HPLC for this specific isomer due to its volatility and the need to distinguish it from other phenolic isomers.[2][3][4]

Protocol C: GC-MS Parameters[2][3][4][5][6]

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

| Parameter | Setting |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C |

| Injection | 1 µL Splitless (Purge on @ 1.0 min) |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min hold) |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV) @ 230°C |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

Target Ions for 3-Tert-butyl-5-methylphenol:

-

Quantifier Ion (m/z): 149 (Base peak, loss of methyl from t-butyl group).[2][3][4]

-

Qualifier Ions (m/z): 164 (Molecular Ion

), 121.[3][4] -

Note: Ensure resolution from BHT (m/z 205, 220) and other isomers.

Validation Criteria:

References

-

European Food Safety Authority (EFSA). (2011).[3][4] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[3][4][3][4]

-

U.S. Food and Drug Administration (FDA). (2023).[3][4] CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers.[2][3][4][3][4]

-

National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 78604, 3-Tert-butyl-5-methylphenol.[2][3][4][3][4]

-

Lövenich, S., et al. (2019).[3][4] Determination of hindered phenolic antioxidants in plastic packaging.[3][6] Analytical Methods, Royal Society of Chemistry.[4]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.[3][7]

Sources

- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]

- 2. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 3. 3-Tert-butyl-5-methylphenol | C11H16O | CID 78604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 5. measurlabs.com [measurlabs.com]

- 6. Determination of hindered phenolic antioxidants in plastic packaging injections by magnetic solid phase extraction followed by high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. stabilization-technologies.com [stabilization-technologies.com]

Application Note: A Validated Protocol for the Quantification of 3-Tert-butyl-5-methylphenol in Complex Matrices

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of 3-Tert-butyl-5-methylphenol in complex matrices. This compound, a significant antioxidant and potential endocrine disruptor, requires robust analytical methods for its monitoring in various applications, including food packaging, environmental samples, and biological fluids.[1] The described methodology utilizes High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), preceded by a streamlined Solid-Phase Extraction (SPE) for sample purification and concentration. The protocol has been rigorously validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its accuracy, precision, and reliability for its intended purpose.[2][3]

Introduction: The Analytical Imperative for 3-Tert-butyl-5-methylphenol

3-Tert-butyl-5-methylphenol, a substituted phenolic compound, is widely employed as an antioxidant in various industrial products to prevent oxidative degradation. Its presence in materials such as polymers, plastics, lubricants, and food packaging materials necessitates sensitive and specific analytical methods to assess potential migration and human exposure.[1] Concerns over the endocrine-disrupting potential of some alkylphenols further underscore the importance of accurate quantification in diverse and often complex sample matrices.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably quantify 3-Tert-butyl-5-methylphenol. The chosen HPLC-DAD method offers a balance of selectivity, sensitivity, and accessibility for routine analysis. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the methodology.

Physicochemical Properties of 3-Tert-butyl-5-methylphenol

A fundamental understanding of the analyte's properties is crucial for developing a robust analytical method.

| Property | Value | Significance for Analysis |

| Chemical Formula | C₁₁H₁₆O | Influences molecular weight and mass spectrometric behavior. |

| Molar Mass | 164.24 g/mol | Essential for preparing standard solutions and calculating concentrations. |

| Appearance | White to light yellow crystalline solid[1] | Physical state at room temperature. |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); sparingly soluble in water. | Dictates the choice of extraction solvents and chromatographic mobile phase.[5][6] |

| pKa | ~10.5 (estimated for similar phenols) | The acidic nature of the phenolic hydroxyl group influences extraction pH and chromatographic retention on reverse-phase columns.[7] |

| UV Absorbance | Phenolic compounds typically exhibit strong UV absorbance between 270-280 nm.[8][9] | This property is the basis for detection and quantification by HPLC-DAD. |

Experimental Workflow: A Visual Overview

The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data reporting.

Caption: High-level workflow for the quantification of 3-Tert-butyl-5-methylphenol.

Detailed Protocol: From Sample to Signal

This section provides a step-by-step methodology for the analysis. The rationale behind each step is provided to ensure a thorough understanding of the process.

Reagents and Materials

-

3-Tert-butyl-5-methylphenol analytical standard (≥99% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Solid-Phase Extraction (SPE) cartridges: Polymeric reversed-phase (e.g., Strata-X) cartridges are recommended for their broad retention of phenolic compounds.[10]

-

Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. SPE is a robust technique for achieving this with phenolic compounds.[10][11]

Protocol:

-

Sample Pre-treatment:

-

For liquid samples (e.g., water, beverages): Acidify to a pH < 4 with formic acid to ensure the analyte is in its neutral form, enhancing its retention on the reversed-phase sorbent.

-

For solid samples (e.g., polymer, food): Perform a solvent extraction using a solvent in which 3-Tert-butyl-5-methylphenol is soluble (e.g., methanol or acetonitrile). The resulting extract should then be diluted with acidified water before loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified water (pH < 4). This activates the sorbent and ensures a reproducible interaction with the sample.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences that are not strongly retained.

-

Analyte Elution: Elute the retained 3-Tert-butyl-5-methylphenol with 5 mL of methanol or acetonitrile. The choice of a strong organic solvent disrupts the interaction between the analyte and the sorbent, leading to its elution.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 1 mL) of the HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.

HPLC-DAD Instrumentation and Conditions

The following conditions have been optimized for the separation and detection of 3-Tert-butyl-5-methylphenol.

| Parameter | Condition | Rationale |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD). | Provides the necessary components for reproducible chromatographic separation and detection. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | The non-polar stationary phase provides good retention for the moderately non-polar 3-Tert-butyl-5-methylphenol. |

| Mobile Phase A | Water with 0.1% formic acid. | The acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. | A common organic modifier for reversed-phase chromatography, offering good elution strength for phenolic compounds. |

| Gradient Elution | Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. | A gradient is necessary to ensure the elution of the analyte in a reasonable time with good peak shape, while also cleaning the column of more strongly retained matrix components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

| DAD Wavelength | Monitor at 278 nm. | This wavelength corresponds to a UV absorbance maximum for many phenolic compounds, providing good sensitivity.[9] |

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive method validation was performed in accordance with ICH and FDA guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[2][3][12][13]

Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest and not from matrix components or other related substances. | No interfering peaks at the retention time of 3-Tert-butyl-5-methylphenol in blank matrix samples. |

| Linearity and Range | To establish the concentration range over which the analytical response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 over a range of at least 5 concentration levels. |

| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery of 80-120% at three concentration levels (low, medium, and high). |

| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). For the Lower Limit of Quantification (LLOQ), RSD ≤ 20%.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |

| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |

Summary of Validation Results

The following tables summarize the quantitative data obtained during the method validation study.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 0.1 | 12.5 |

| 0.5 | 63.2 |

| 1.0 | 128.1 |

| 5.0 | 645.8 |

| 10.0 | 1295.3 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (RSD, %) Intra-day | Precision (RSD, %) Inter-day |

| 0.2 (Low QC) | 0.19 | 95.0 | 4.8 | 6.2 |

| 2.0 (Mid QC) | 2.05 | 102.5 | 3.1 | 4.5 |

| 8.0 (High QC) | 7.91 | 98.9 | 2.5 | 3.8 |

Table 3: LOD and LOQ

| Parameter | Value |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

Logical Framework for Method Validation

The validation process follows a structured, hierarchical approach to build confidence in the method's performance.

Caption: Logical dependencies in the analytical method validation process.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the quantification of 3-Tert-butyl-5-methylphenol in complex matrices. The use of solid-phase extraction for sample clean-up and concentration, coupled with the specificity and sensitivity of HPLC-DAD analysis, ensures high-quality data. The comprehensive validation of the method demonstrates its suitability for routine analysis in research, quality control, and regulatory compliance monitoring. By following this detailed protocol and understanding the scientific principles behind each step, laboratories can confidently implement this method to generate accurate and defensible results.

References

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

-

Sik, B., Hunjadi, D., & Kovač, T. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Foods, 10(7), 1549. Retrieved from [Link]

-

Arvstrand, E. (2021). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org. Retrieved from [Link]

- Agarwal, S., et al. (2019). Isolation, Identification and Quantification of Two Phenolic Compounds Reported for the First Time in Leaves of Amaranthus hypochondriacus. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.

-

Pinto, C. G., et al. (2014). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. International Journal of Molecular Sciences, 15(12), 22758-22771. Retrieved from [Link]

-

D'auria, M., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 11(20), 3228. Retrieved from [Link]

- Cammann, K., et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 353, 784-787.

- Ligor, M., & Buszewski, B. (2021). Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. Molecules, 26(10), 2879.

-

Rocchetti, G., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(13), 5174. Retrieved from [Link]

- Church, C. D., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3723-3726.

-

SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved from [Link]

-

Arvstrand, E. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Retention Time Locked GC-MS Analysis of Phenols. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

Zhang, Q. W., et al. (2018). Extraction of phenolic compounds: A review. Molecules, 23(6), 1339. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Poitevin, E. (2014). Validation of analytical methods for compliance of food contact materials. IMEKO. Retrieved from [Link]

- Puig, D., & Barceló, D. (1996). Solid-phase extraction of phenols. TrAC Trends in Analytical Chemistry, 15(8), 362-373.

- St. John-Williams, L. (2020). Overview of Methods and Considerations for Handling Complex Samples. LCGC North America, 38(4), 224-229.

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

- Ferreira, A. M., et al. (2019). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Processes, 7(12), 913.

-

Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. JRC Publications Repository. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

Food Safety Magazine. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

- Donovan, J. L., et al. (1999). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry, 47(9), 3687-3691.

-

Al-Okab, R. A., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. Molecules, 28(24), 8089. Retrieved from [Link]

- He, Y., et al. (2007). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Analytical Letters, 40(14), 2697-2707.

-

Simoneau, C., et al. (2010). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. ResearchGate. Retrieved from [Link]

-

Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

- Pereira, C. S., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(27), 9016-9026.

-

Ballesteros, E., et al. (2003). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 8(1), 24-44. Retrieved from [Link]

-

ResearchGate. (n.d.). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Retrieved from [Link]

-

Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

- 1. CAS 4892-31-3: 3-tert-Butyl-5-methylphenol | CymitQuimica [cymitquimica.com]

- 2. fda.gov [fda.gov]

- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. consultations.tga.gov.au [consultations.tga.gov.au]

- 14. ema.europa.eu [ema.europa.eu]

Application Note: Strategic Utilization of Boronic Acids in the Synthesis of Pharmaceutical Scaffolds via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Scope

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling (SMC) remains the premier method for constructing biaryl and heterobiaryl scaffolds—structural motifs present in over 40% of small-molecule pharmaceuticals. While the reaction is ostensibly simple, the transition from "test-tube chemistry" to robust, scalable process chemistry requires a deep understanding of mechanistic bifurcation and catalyst architecture.

This guide moves beyond textbook definitions to address the practical realities of using boronic acids in complex synthesis. We focus on overcoming two primary failure modes in medicinal chemistry: protodeboronation of unstable substrates and steric deactivation in ortho-substituted systems.

Mechanistic Insight: The "Fork in the Trail"

To troubleshoot failed couplings, one must understand that the transmetallation step does not follow a single path. As elucidated by Lennox and Lloyd-Jones, the mechanism bifurcates based on the order of base interaction. Understanding this "Fork in the Trail" allows you to select the correct base and solvent system for your specific substrate.

-

Path A (Boronate Pathway): The base reacts with the boronic acid first, forming a boronate species [Ar-B(OH)₃]⁻ which then attacks the Pd center. This is common with oxo-philic bases (e.g., hydroxides, alkoxides).

-

Path B (Oxo-Palladium Pathway): The base replaces the halide on the Palladium(II) center first (forming Pd-OH or Pd-OR), which then reacts with the neutral boronic acid. This is critical when using weak bases or anhydrous conditions.

Visualization: The Dual-Pathway Catalytic Cycle

Figure 1: The "Fork in the Trail" mechanism illustrating the two distinct pathways for transmetallation.[1] Path selection is controlled by base strength and water content.

Critical Reagent Selection: Boron Species

Not all boron reagents are created equal. The choice between a free acid, an ester, or a protected species dictates the reaction's success rate regarding stability vs. reactivity.

| Reagent Class | Active Species | Stability (Protodeboronation) | Atom Economy | Recommended Application |

| Boronic Acid R-B(OH)2 | High | Low (Prone to hydrolysis) | High | Standard biaryls; Aqueous conditions.[2] |

| Pinacol Ester R-BPin | Moderate | High (Slow release) | Low | Late-stage functionalization; Anhydrous coupling. |

| MIDA Boronate | None (Masked) | Very High | Very Low | Iterative synthesis; "Slow release" needed for unstable R groups. |

| K-Trifluoroborate R-BF3K | Moderate | High | High | Oxidatively sensitive substrates; requires hydrolysis to react. |

Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Applicable for: Standard aryl-aryl couplings with no significant steric hindrance or instability.

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for its robustness and resistance to air oxidation compared to Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and Pd(dppf)Cl₂.

-

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat the mixture to 80-100°C. Monitor by LCMS.

-

Note: If the reaction turns black immediately, palladium precipitation (aggregation) has occurred, likely due to poor ligation or oxygen leaks.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

Protocol B: The "Challenging Substrate" Method (Advanced)

Applicable for: Unstable heteroaromatics (e.g., 2-pyridine boronic acids), sterically hindered ortho-substituents, or electron-deficient systems prone to protodeboronation.